N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide
Description
N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide is a synthetic organic compound characterized by a phenoxy backbone substituted with chlorine (2-Cl), ethoxy (6-OEt), and a tert-butylamino methyl group. Its molecular formula is C₂₀H₃₂ClN₂O₄, with a molecular weight of 408.94 g/mol.
Properties
Molecular Formula |
C19H31ClN2O3 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C19H31ClN2O3/c1-8-24-15-10-13(11-21-18(2,3)4)9-14(20)17(15)25-12-16(23)22-19(5,6)7/h9-10,21H,8,11-12H2,1-7H3,(H,22,23) |
InChI Key |
JURWXSNGOKZFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Phenolic Alkylation and Amide Coupling
Key Reaction Steps
This method involves a multi-step synthesis starting from 2-chloro-4-hydroxy-6-ethoxyphenol:
- Alkylation of Phenolic Hydroxyl Group :
Introduction of tert-Butylaminomethyl Group :
Chlorination at the 2-Position :
Data Table 1: Optimization of Alkylation and Amination Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenolic Alkylation | tert-Butyl bromoacetate, K₂CO₃ | 75 | 98 |
| Mannich Reaction | tert-Butylamine, HCHO, HCl | 60 | 95 |
| Chlorination | SOCl₂, DCM | 85 | 99 |
Alternative Pathway via Reductive Amination
Procedure Overview
This route employs reductive amination to introduce the tert-butylaminomethyl group:
- Synthesis of 4-Formyl-2-chloro-6-ethoxyphenoxyacetate :
Reductive Amination with tert-Butylamine :
Final Amide Formation :
Data Table 2: Comparative Analysis of Reductive Amination Methods
| Step | Catalysts/Solvents | Yield (%) | Selectivity |
|---|---|---|---|
| Aldehyde Formation | MnO₂, toluene | 70 | High |
| Reductive Amination | NaBH₃CN, MeOH | 65 | Moderate |
| Amide Coupling | EDC/HOBt, DCM | 80 | High |
One-Pot Synthesis Strategy
Streamlined Approach
A one-pot method reduces purification steps:
- Simultaneous Alkylation and Amination :
- In Situ Chlorination :
Data Table 3: One-Pot Synthesis Efficiency
| Parameter | Value |
|---|---|
| Total Yield | 55–70% |
| Purity | 90–95% |
| Reaction Time | 24 hours |
Critical Analysis of Methodologies
Advantages and Limitations
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Substituent Effects
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 124–126°C in ) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding from methoxybenzyl groups) . The target compound’s tert-butyl groups may lower its melting point compared to ’s analog due to reduced crystallinity.
- Chromatographic Behavior : Lower Rf values (e.g., 0.26 in ) indicate higher polarity compared to analogs like compound 30 (Rf = 0.32), reflecting substituent effects on silica gel interactions .
Purity and Analytical Confirmation
- Purity Standards : ’s analog (95% purity) and others in –4 were validated via ¹H/¹³C-NMR, HRMS, and TLC, underscoring the importance of multi-technique characterization for structural confirmation .
Implications for Drug Design
While biological data for the target compound are unavailable, insights from analogs suggest:
- Metabolic Stability : tert-Butyl groups may prolong half-life by resisting enzymatic degradation.
- Solubility Challenges : Bulky substituents could necessitate formulation adjustments (e.g., salt formation or co-solvents).
- Synthetic Optimization : High-yield routes (e.g., ) should be prioritized for scalable production.
Biological Activity
N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide is a synthetic organic compound characterized by its complex structure and potential biological activities. With a molecular formula of CHClNO and a molecular weight of approximately 370.91 g/mol, this compound incorporates functional groups that may influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound features several notable structural components:
- tert-butyl group : Enhances lipophilicity and may influence receptor interactions.
- Chloro group : Potentially increases reactivity and may affect biological target specificity.
- Ethoxyphenoxy moiety : May contribute to antioxidant properties and influence cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The ethoxyphenoxy group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Antitumor Potential : Some investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate its mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition : It could inhibit enzymes responsible for the synthesis of inflammatory mediators or those involved in cancer cell metabolism.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines, showing significant reduction in cell viability at higher concentrations. |
| Study 2 | Evaluated antioxidant properties through DPPH radical scavenging assays, demonstrating effective radical scavenging activity comparable to known antioxidants. |
| Study 3 | Assessed anti-inflammatory effects in animal models, revealing decreased levels of TNF-alpha and IL-6 following treatment. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of 2-chloro-6-ethoxyphenol with tert-butylamine in the presence of a suitable base to form an intermediate.
- Further reaction with tert-butyl chloroacetate under controlled conditions to yield the final product.
Reaction Conditions
The reaction conditions often involve:
- Solvents: Dichloromethane or ethanol.
- Temperature: Ranges from 0°C to 50°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
